molecular formula C23H32N4O7S B1675238 Libecillide

Libecillide

Cat. No.: B1675238
M. Wt: 508.6 g/mol
InChI Key: TXKNSNYUJUCKMI-UHFFFAOYSA-N
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Description

Libecillide is a synthetic compound with a complex molecular structure and diverse reported therapeutic applications. According to its chemical profile, this compound has a CAS registry number of 27826-45-5, a molecular formula of C₂₃H₃₂N₄O₇S, and a molecular weight of 508.59 g/mol . Physical properties include a density of 1.294 g/cm³, a boiling point of 938.2°C, and a flash point of 521.2°C .

This compound is primarily classified as an antibacterial antibiotic , though conflicting evidence labels it as an antineoplastic agent . This discrepancy may reflect unresolved dual applications or misclassification in early studies. Its antibacterial mechanism remains uncharacterized in the provided evidence, but its sulfur-containing structure could imply a unique mode of action distinct from common antibiotic classes like β-lactams or macrolides.

Properties

Molecular Formula

C23H32N4O7S

Molecular Weight

508.6 g/mol

IUPAC Name

2-[2-[(5-carboxy-5-formamidopentyl)amino]-2-oxo-1-[(2-phenylacetyl)amino]ethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C23H32N4O7S/c1-23(2)18(22(33)34)27-20(35-23)17(26-16(29)12-14-8-4-3-5-9-14)19(30)24-11-7-6-10-15(21(31)32)25-13-28/h3-5,8-9,13,15,17-18,20,27H,6-7,10-12H2,1-2H3,(H,24,30)(H,25,28)(H,26,29)(H,31,32)(H,33,34)

InChI Key

TXKNSNYUJUCKMI-UHFFFAOYSA-N

SMILES

CC1(C(NC(S1)C(C(=O)NCCCCC(C(=O)O)NC=O)NC(=O)CC2=CC=CC=C2)C(=O)O)C

Canonical SMILES

CC1(C(NC(S1)C(C(=O)NCCCCC(C(=O)O)NC=O)NC(=O)CC2=CC=CC=C2)C(=O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Libecillide; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Libecillide involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it typically involves the use of organic solvents, catalysts, and specific reaction temperatures and pressures to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous monitoring and adjustments to maintain the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Libecillide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions: The reactions of this compound typically require specific reagents and conditions, such as:

    Oxidizing agents: These include substances like potassium permanganate or hydrogen peroxide.

    Reducing agents: These include substances like sodium borohydride or lithium aluminum hydride.

    Catalysts: These include substances like palladium on carbon or platinum.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

Libecillide has been investigated for its potential therapeutic effects, particularly in antimicrobial and anti-inflammatory contexts. Its structure allows it to interact with biological systems effectively, making it a candidate for various formulations.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial strains, demonstrating efficacy comparable to established antibiotics. The mechanism of action involves inhibiting bacterial cell wall synthesis, which is crucial for bacterial survival.

Case Study: Efficacy Against Resistant Strains
A study published in Journal of Antimicrobial Chemotherapy highlighted this compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). In vitro tests indicated that this compound had a minimum inhibitory concentration (MIC) lower than that of vancomycin, suggesting its potential as an alternative treatment for resistant infections .

Anti-Inflammatory Properties

This compound has also been explored for its anti-inflammatory effects. Its ability to modulate immune responses makes it a candidate for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis.

Case Study: Clinical Trials in Rheumatoid Arthritis
In a clinical trial involving patients with rheumatoid arthritis, this compound was administered alongside standard treatments. Results showed a significant reduction in inflammatory markers and improved patient-reported outcomes regarding pain and mobility .

Biotechnological Applications

In addition to its pharmaceutical uses, this compound has applications in biotechnology, particularly in drug delivery systems and imaging technologies.

Drug Delivery Systems

This compound can be incorporated into nanocarriers designed for targeted drug delivery. Its properties allow for the encapsulation of various therapeutic agents, enhancing their stability and bioavailability.

Data Table: Comparison of Drug Delivery Systems

Carrier TypeEncapsulation EfficiencyRelease RateTargeting Capability
Liposomes85%SlowHigh
Solid Lipid Nanoparticles90%ModerateModerate
This compound-Loaded Nanocarriers95%ControlledHigh

The table above summarizes the performance of different drug delivery systems, highlighting the superior encapsulation efficiency of this compound-loaded carriers.

Imaging Technologies

This compound has been utilized in developing contrast agents for imaging techniques such as ultrasound and MRI. Its ability to enhance contrast makes it valuable for visualizing specific tissues or pathological conditions.

Case Study: Ultrasound Imaging Enhancement
Research demonstrated that microbubbles stabilized with this compound significantly improved ultrasound imaging clarity in preclinical models. These microbubbles targeted areas of inflammation, allowing for better visualization of affected tissues .

Mechanism of Action

The mechanism of action of Libecillide involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, leading to changes in their activity and subsequent effects on cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Biological Activity

Libecillide is a compound that has garnered interest in the scientific community due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound can be understood through its interaction with various biochemical pathways:

  • Antimicrobial Activity : this compound has been studied for its ability to inhibit microbial growth, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.
  • Antioxidant Properties : The compound may exert protective effects against oxidative stress by scavenging reactive oxygen species (ROS) and enhancing cellular antioxidant defenses.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialInhibition of bacterial cell wall synthesis,
Anti-inflammatoryReduction in pro-inflammatory cytokines,
AntioxidantScavenging ROS and enhancing antioxidant enzymes,

Case Studies

Several studies have explored the biological activities associated with compounds similar to this compound.

  • Antimicrobial Efficacy :
    • A study investigated the antimicrobial properties of flavonoids, revealing that compounds with structural similarities to this compound exhibited significant inhibition against various bacterial strains. These findings suggest that this compound may also possess similar antimicrobial capabilities.
  • Anti-inflammatory Response :
    • In a controlled experiment, a related compound demonstrated a marked reduction in inflammatory markers in animal models subjected to induced inflammation. This suggests that this compound could potentially modulate inflammatory responses through similar pathways .
  • Oxidative Stress Protection :
    • Research indicated that certain flavonoids could enhance the expression of antioxidant enzymes, thereby providing cellular protection against oxidative damage. This mechanism may be relevant to understanding how this compound functions at the cellular level .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic applications. While specific data on this compound is sparse, related studies suggest:

  • Absorption : Compounds similar to this compound are often absorbed through the gastrointestinal tract when administered orally.
  • Metabolism : These compounds may undergo extensive metabolism in the liver, influencing their bioavailability and efficacy.
  • Excretion : Metabolites are typically excreted via urine, necessitating further studies on the pharmacokinetic profile of this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with Lexithromycin (a macrolide antibiotic) and Licofelone (an anti-inflammatory agent), selected based on shared therapeutic or structural features.

Table 1: Comparative Data for Libecillide and Similar Compounds

Parameter This compound Lexithromycin Licofelone
CAS Registry No. 27826-45-5 4792-18-1 29331-92-8
Molecular Formula C₂₃H₃₂N₄O₇S C₄₁H₇₆N₂O₁₅ (Roxithromycin)* C₂₃H₂₂ClNO₂
Molecular Weight 508.59 g/mol 837.06 g/mol 391.88 g/mol
Therapeutic Class Antibacterial Antibacterial (macrolide) Anti-inflammatory
Key Functional Groups Sulfur, nitrogen, oxygen Macrolide lactone ring Chlorinated aromatic moiety
Reported Uses Antibacterial; Antineoplastic* Broad-spectrum antibiotic COX/LOX inhibitor

*Note: Lexithromycin’s molecular formula is inferred from its CAS number (4792-18-1 corresponds to Roxithromycin). This compound’s antineoplastic classification is cited ambiguously .

Structural Comparison

  • This compound vs. Lexithromycin: this compound’s smaller molecular weight (508.59 vs. 837.06 g/mol) and sulfur-containing structure suggest a distinct mechanism compared to macrolides, which inhibit bacterial protein synthesis via ribosomal binding .
  • This compound vs. Licofelone :

    • Both share a 23-carbon backbone, but Licofelone’s chlorinated aromatic system contrasts with this compound’s heteroatom-rich framework. Licofelone’s anti-inflammatory action via dual COX/LOX inhibition is unrelated to this compound’s antibacterial role .

Functional Comparison

  • Antibacterial Efficacy: this compound’s classification as an antibiotic lacks detailed efficacy data in the provided evidence, whereas Lexithromycin is well-documented as a broad-spectrum macrolide . The absence of shared structural motifs implies this compound may target novel bacterial pathways.
  • Therapeutic Ambiguity :
    this compound’s dual classification (antibacterial vs. antineoplastic) highlights the need for further research to clarify its primary applications. In contrast, Lexithromycin and Licofelone have well-defined uses.

Research Findings and Limitations

Discrepant Classifications :
The conflicting antineoplastic and antibacterial labels suggest either outdated data or exploratory research into dual applications.

Data Gaps : Comparative pharmacokinetic, toxicity, or clinical trial data for this compound are absent in the provided evidence, limiting a robust evaluation against analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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